![molecular formula C25H18N4O2 B2420375 N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide CAS No. 921521-63-3](/img/structure/B2420375.png)

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

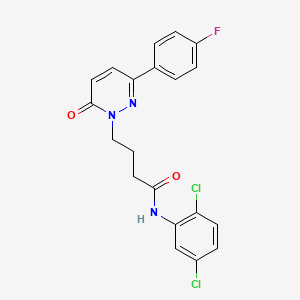

“N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide” is a chemical compound with the molecular formula C21H15N5O4 . It has an average mass of 401.375 Da and a monoisotopic mass of 401.112396 Da .

Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Wissenschaftliche Forschungsanwendungen

Inhibition of Transcription Factors

- A study by Palanki et al. (2000) investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a related compound, for its inhibition of NF-kappaB and AP-1 transcription factors. The research aimed at improving oral bioavailability and involved examining cell-based activity and gastrointestinal permeability (Palanki et al., 2000).

Anti-Angiogenic and DNA Cleavage Activities

- A 2017 study by Kambappa et al. synthesized novel derivatives and evaluated their efficacy in inhibiting angiogenesis using the chick chorioallantoic membrane model. They also assessed DNA cleavage abilities, finding significant anti-angiogenic and DNA cleavage activities in certain compounds (Kambappa et al., 2017).

Antimicrobial Activity

- Research by Voskienė et al. (2011) synthesized mono- and disubstituted derivatives and investigated their antimicrobial efficacy against various microorganisms. Some compounds exhibited notable antimicrobial activity (Voskienė et al., 2011).

Antianaphylactic Activity

- A 1993 study explored the synthesis of thieno[2,3-d]pyrimidine derivatives with a focus on their antianaphylactic activity. Different reaction conditions were employed to synthesize these compounds, revealing their potential in antianaphylactic applications (Wagner et al., 1993).

Anticancer Agents

- Abdel-Rahman et al. (2021) designed and synthesized new derivatives as CDK2 inhibitors. They evaluated these compounds for their anti-proliferative activity against various human cancer cell lines, finding several potent inhibitors (Abdel-Rahman et al., 2021).

Chelating Agents

- Brown et al. (1990) studied a ligand resembling part of the metal-binding domain of the antitumor drug bleomycin. This research focused on the interaction of the ligand with iron, contributing to the understanding of metal-ligand interactions in biological systems (Brown et al., 1990).

Angiogenesis Inhibition in Tumor Growth

- A 2016 study described the development of 6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamides as potent inhibitors of the human vascular endothelial growth factor receptor 2 (VEGFR2). They exhibited strong potential in inhibiting VEGF-driven angiogenesis in tumor models (Bold et al., 2016).

Antioxidant Activity

- Taha (2012) synthesized novel derivatives and evaluated their antioxidant activity using the DPPH method. Some of the synthesized compounds demonstrated promising antioxidant potential (Taha, 2012).

Wirkmechanismus

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, are known to inhibitdihydrofolate reductase (DHFR) , which plays a crucial role in the synthesis of nucleotides and DNA replication.

Mode of Action

It’s worth noting that compounds with similar structures, such as pyrido[2,3-d]pyrimidines, are known to inhibit the activity ofdihydrofolate reductase (DHFR) . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis, thereby inhibiting cell growth and proliferation.

Biochemical Pathways

The compound likely affects the folic acid pathway by inhibiting DHFR . This inhibition disrupts the synthesis of purine nucleotides and the amino acids serine and methionine, which are essential for DNA replication and cell division.

Result of Action

The inhibition of DHFR by this compound can lead to the disruption of DNA synthesis and cell division, potentially leading to cell death . This makes it a potential candidate for anti-tumor, antibacterial, and antifungal activities .

Biochemische Analyse

Biochemical Properties

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide has been found to interact with a variety of enzymes and proteins. For instance, it has been associated with tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and mammalian target of rapamycin . These interactions suggest that N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide may play a role in various biochemical reactions.

Cellular Effects

The effects of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2/c1-16-27-23-22(10-5-15-26-23)25(31)29(16)19-13-11-18(12-14-19)28-24(30)21-9-4-7-17-6-2-3-8-20(17)21/h2-15H,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFOZVUBFRBCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2420292.png)

![(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2420295.png)

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2420298.png)

![7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2420300.png)

![1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2420306.png)

![1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2420307.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2420308.png)

![1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2420311.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2420313.png)